Tetradecamethylcycloheptasiloxane
Overview
Description
Tetradecamethylcycloheptasiloxane, also known by its IUPAC name 2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethylcycloheptasiloxane, is a synthetic siloxane with 7 dimethyl siloxane groups connected through shared oxygen atoms in a ring structure . It has a molecular weight of 519.07758 g/mol .
Molecular Structure Analysis
The molecular structure of Tetradecamethylcycloheptasiloxane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 70 bonds, including 28 non-H bonds . The 3D chemical structure image of Tetradecamethylcycloheptasiloxane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
Tetradecamethylcycloheptasiloxane has a molecular weight of 519.08 and is a liquid at 20 degrees Celsius . More detailed physical and chemical properties could not be found from the web search results.Scientific Research Applications
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Air Pollutant Monitoring
- Application: D7 is frequently detected in air emissions resulting from its use as a surfactant, softening agent, and lubricant . Sources primarily include personal care and household products, like pacifiers, cookware, sealants, and adhesives .
- Method: Monitoring involves the detection of D7 in the emissions from various sources, including 3D printers and other operating electronic equipment such as laser printers, copiers, and computers .
- Results: D7 has been detected in the emissions from these sources, indicating its widespread use and potential environmental impact .
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Biomedical Applications
- Application: Tetradecamethylcycloheptasiloxane, a biosurfactant, was extracted from the haloalkaliphilic actinomycetes, Streptomyces castaneoglobisporus AJ9, and characterized for its biomedical applications .
- Method: The purified biosurfactant could effectively degrade dyes and control bacterial and fungal pathogens . It could also block the multiplication of White Spot Syndrome Virus (WSSV) in shrimp in vivo .
- Results: The suppression of cancer cells in vitro by the biosurfactant was 74% as confirmed by Response Surface Methodology (RSM) and residual plot analysis .
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Personal Care Products
- Application: D7 is used as a conditioning agent, emollient, solvent, and anti-caking agent in personal care products .
- Method: It is incorporated into the formulation of these products due to its unique properties .
- Results: The use of D7 enhances the performance and feel of personal care products .
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Film-Forming Agent
- Application: D7 is used as a film-forming agent . This means it can form a continuous film on a surface, which is useful in various applications such as coatings and adhesives .
- Method: The film is formed by applying a solution or dispersion of D7 on a surface and allowing it to dry .
- Results: The resulting film can provide a protective barrier, enhance appearance, and improve surface properties .
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Lubricant
- Application: D7 is used as a lubricant . This means it can reduce friction between surfaces in mutual contact, which reduces the heat generated when the surfaces move .
- Method: It is applied directly to the surfaces that are in contact .
- Results: The use of D7 as a lubricant can extend the life of mechanical parts and reduce energy consumption .
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Intermediate in Organic Synthesis
- Application: D7 is used as an intermediate in organic synthesis . This means it is used in the production of other chemicals .
- Method: It is incorporated into various chemical reactions to produce desired products .
- Results: The use of D7 as an intermediate can improve the efficiency and selectivity of chemical reactions .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
properties
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H42O7Si7/c1-22(2)15-23(3,4)17-25(7,8)19-27(11,12)21-28(13,14)20-26(9,10)18-24(5,6)16-22/h1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSANOGQCVHBHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H42O7Si7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059348 | |
Record name | Cycloheptasiloxane, tetradecamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecamethylcycloheptasiloxane | |
CAS RN |
107-50-6 | |
Record name | Tetradecamethylcycloheptasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclomethicone 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptasiloxane, tetradecamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecamethylcycloheptasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOMETHICONE 7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCK5L8VU47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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